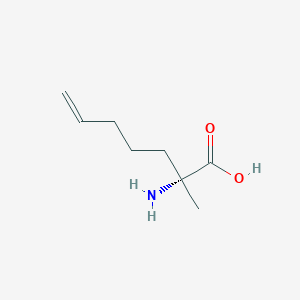

(R)-2-amino-2-methylhept-6-enoic acid

描述

(R)-2-amino-2-methylhept-6-enoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are genetically coded for in proteins. Its structure is characterized by two key features: an alpha-methyl group and a terminal alkene in its side chain. These modifications from the canonical amino acid structures are not merely subtle chemical alterations; they impart unique properties that are highly sought after in various research and development domains.

| Property | Value |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 1196090-89-7 |

Non-canonical amino acids (ncAAs) represent a vast expansion of the chemical diversity available for building proteins and other bioactive molecules. biologyinsights.com Their incorporation into peptides and proteins allows for the introduction of novel functionalities, the enhancement of therapeutic properties, and the probing of biological processes in ways not possible with the standard 20 amino acids. rsc.orgacs.org

The significance of ncAAs in chemical biology is multifaceted. They are instrumental in:

Protein Engineering: Creating proteins with enhanced stability, novel catalytic activities, or specific binding affinities. biologyinsights.com

Drug Discovery: Developing peptide-based therapeutics with improved pharmacokinetic profiles, such as increased resistance to enzymatic degradation. biologyinsights.comresearchgate.net

Biomaterials Science: Designing novel materials with unique self-assembling or responsive properties. biologyinsights.com

Probing Biological Mechanisms: Introducing spectroscopic probes or photo-crosslinkers into proteins to study their structure, function, and interactions. acs.org

Synthetic applications of ncAAs are equally broad, enabling the construction of complex molecular architectures and peptidomimetics with tailored properties. nih.gov

The specific structural motifs present in this compound—alpha-methylation and an alkene-containing side chain—are of particular importance in peptide science.

Alpha-Methylated Amino Acids: The substitution of the alpha-hydrogen with a methyl group imposes significant conformational constraints on the peptide backbone. enamine.net This "alpha-methylation" is a widely used strategy to:

Induce Helical Structures: The steric hindrance of the methyl group favors the formation of helical secondary structures in peptides. nih.gov

Increase Proteolytic Stability: The alpha-methyl group can shield the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of peptide drugs. nih.govnih.gov

Enhance Bioactivity: By locking the peptide into a specific conformation, alpha-methylation can lead to higher binding affinity and biological activity. enamine.net

Alkene-Containing Amino Acids: The presence of a terminal alkene in the amino acid side chain provides a versatile chemical handle for a variety of bioorthogonal reactions. This functionality allows for:

Peptide Stapling: The formation of covalent bridges between nearby amino acid side chains to stabilize helical structures, a technique known as "stapled peptides." peptide.com

Bioconjugation: The attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads, to the peptide. peptide.com

Cyclization: The creation of cyclic peptides, which often exhibit improved stability and bioactivity compared to their linear counterparts. nih.govfrontiersin.org

The combination of these two features in a single molecule, as seen in this compound, offers a powerful tool for the design and synthesis of advanced peptides and peptidomimetics with precisely controlled structures and functions. While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest significant potential for application in the aforementioned areas of chemical biology and peptide science.

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-methylhept-6-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-4-5-6-8(2,9)7(10)11/h3H,1,4-6,9H2,2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERCCJGORROTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697569 | |

| Record name | 2-Amino-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196090-89-7 | |

| Record name | 2-Amino-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies for R 2 Amino 2 Methylhept 6 Enoic Acid

Chemoenzymatic and Biocatalytic Approaches for Enantiopure Production

Biocatalysis offers a powerful avenue for the synthesis of non-canonical amino acids (ncAAs) due to the high stereoselectivity and mild reaction conditions afforded by enzymes. nih.gov These methods can supplement or replace traditional chemical synthesis, avoiding the need for protecting groups and often proceeding in aqueous media. nih.gov

Enzyme Engineering for Tailored Unnatural Amino Acid Synthesis

The synthesis of unique ncAAs like (R)-2-amino-2-methylhept-6-enoic acid often requires enzymes with capabilities beyond their natural function. Enzyme engineering provides the tools to alter and optimize biocatalysts for new substrates and reactions. nih.govnih.gov Strategies such as directed evolution and rational design are employed to generate 'ncAA synthases' with improved activity, stability, and substrate scope. nih.govresearchgate.net

For instance, transaminases, which catalyze the transfer of an amino group to a prochiral α-keto acid, are frequent targets for engineering. nih.gov By modifying the active site, researchers can enhance an enzyme's ability to accept bulky or unusually functionalized substrates, a necessary step for producing sterically hindered α,α-disubstituted amino acids. researchgate.netucsb.edu Genetic code extension technology further allows for the site-specific incorporation of unnatural amino acids into the enzymes themselves, creating novel catalytic properties. nih.govresearchgate.net

Table 1: Enzyme Engineering Strategies for ncAA Synthesis

| Strategy | Description | Key Advantages |

|---|---|---|

| Directed Evolution | Involves iterative rounds of gene mutation and screening to identify enzymes with desired properties (e.g., enhanced activity or altered substrate specificity). nih.gov | Creates novel enzyme functions not easily predicted; powerful for complex traits. |

| Rational Design | Uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations in the active site or other key regions. | Reduces screening effort; based on predictable structure-function relationships. |

| Genetic Code Extension | Incorporates ncAAs directly into the enzyme's polypeptide chain, introducing novel chemical functionalities to the catalyst itself. nih.govresearchgate.net | Expands the chemical repertoire of the enzyme beyond the 20 canonical amino acids. |

Multi-Enzyme Cascade Catalysis for Enhanced Efficiency

Multi-enzyme cascade reactions combine several biocatalytic steps in a single pot, mimicking natural metabolic pathways. frontiersin.org This approach is highly efficient as it minimizes the need for intermediate purification, reduces waste, and can drive thermodynamically unfavorable reactions forward by coupling them with favorable ones. nih.gov Such cascades are well-suited for the multi-step synthesis of complex molecules. frontiersin.orgfrontiersin.org

A typical cascade for producing an L-amino acid might involve an L-amino acid dehydrogenase (L-AAD) for the reductive amination of an α-keto acid, coupled with a formate (B1220265) dehydrogenase (FDH) to regenerate the necessary NADH cofactor. frontiersin.orgrsc.org For α,α-disubstituted amino acids, a cascade could be designed starting from simpler precursors, with each enzyme performing a specific, stereocontrolled transformation. nih.govmdpi.com For example, a three-enzyme cascade has been developed that converts glycine (B1666218) and an aldehyde into a β-hydroxy amino acid, which can be further processed. nih.gov This strategy allows for the assembly of complex side chains and the establishment of the chiral center in a highly controlled manner.

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides a diverse toolkit for accessing enantiomerically pure amino acids, including those with challenging quaternary stereocenters.

Chiral Phase-Transfer Catalysis for α,α-Disubstituted Amino Acids

Chiral phase-transfer catalysis (PTC) is a highly effective method for the asymmetric alkylation of glycine derivatives to generate α,α-disubstituted amino acids. researchgate.net This technique typically involves the alkylation of a glycine imine Schiff base using an alkyl halide in a biphasic system. A chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, transfers the enolate from the aqueous phase to the organic phase and creates a chiral environment to control the stereochemical outcome of the alkylation. organic-chemistry.orgorganic-chemistry.org

This method is directly applicable to the synthesis of this compound, which requires the sequential introduction of a methyl group and a hept-6-enyl group at the α-carbon of a glycine precursor. Research has demonstrated high yields and excellent enantioselectivities for this type of transformation. organic-chemistry.org

Table 2: Performance of Chiral Phase-Transfer Catalysts in Asymmetric Alkylation

| Catalyst Type | Substrate | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Cinchonine-derived quaternary ammonium salt | N-(diphenylmethylene) glycine tert-butyl ester | Benzyl bromide | 92 | 99 |

| Cinchonidine-derived catalyst | N-(diphenylmethylene) glycine tert-butyl ester | Allyl bromide | 85 | 96 |

| C2-symmetric quaternary ammonium salt | Glycinate (B8599266) Schiff base | Various alkyl halides | up to 98 | up to 99 |

(Data compiled from representative studies on α-amino acid synthesis). organic-chemistry.orgresearchgate.net

Enantioselective N-H Insertion Reactions for α-Alkenyl Amino Acids

For the synthesis of α-alkenyl α-amino acids, enantioselective N-H insertion reactions offer a powerful and direct route. rsc.org This methodology involves the reaction of a vinyldiazoacetate with an amine source, such as tert-butyl carbamate, catalyzed by a cooperative system of an achiral dirhodium(II) complex and a chiral spiro phosphoric acid (SPA). rsc.orgnih.gov The rhodium catalyst generates a carbene intermediate, and the chiral acid acts as a proton shuttle to facilitate enantioselective proton transfer, thereby setting the stereocenter. rsc.org

This reaction demonstrates broad substrate scope, fast kinetics, and provides access to Boc-protected β,γ-unsaturated α-amino acids with high yields and excellent enantioselectivity. nih.govresearchgate.net The resulting α-alkenyl amino acid derivatives can serve as versatile building blocks for more complex structures.

Table 3: Enantioselective N-H Insertion Reaction Results

| Diazoacetate Substrate | Amine Source | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Ethyl 2-diazo-3-phenylpropenoate | tert-Butyl carbamate | 99 | 97 |

| Methyl 2-diazo-4-phenyl-3-butenoate | tert-Butyl carbamate | 95 | 98 |

| Ethyl 2-diazo-3-(2-thienyl)propenoate | tert-Butyl carbamate | 85 | 95 |

(Data represents a selection of results from cooperative catalysis with Rh2(OAc)4 and a chiral SPA catalyst). rsc.orgnih.gov

Stereoselective Alkylation Methods for β-Branched α-Amino Acids

The construction of β-branched α-amino acids requires precise control over the formation of two adjacent stereocenters. While this compound itself is not β-branched, the principles of stereoselective alkylation are fundamental to building its carbon skeleton. Methodologies developed for β-branched structures can be adapted for the synthesis of complex α-substituted amino acids. organic-chemistry.orgnih.gov

One prominent strategy is the phase-transfer-catalyzed alkylation of glycinate Schiff bases with racemic secondary alkyl halides, which proceeds with high syn- and enantioselectivity. organic-chemistry.orgnih.gov Another advanced approach involves the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds. acs.org Using a directing group, this method allows for the direct and stereoselective introduction of alkyl groups at the β-position of an aliphatic amino acid derivative, representing a highly efficient way to elaborate complex side chains. acs.org

Protecting Group Strategies for Amine and Carboxylic Acid Functionalities of this compound (e.g., Fmoc)

In the multi-step stereoselective synthesis of α,α-disubstituted amino acids like this compound, the strategic protection of the reactive amine and carboxylic acid functionalities is crucial. researchgate.net This approach prevents undesirable side reactions and allows for the selective modification of other parts of the molecule. researchgate.net The choice of protecting groups is dictated by their stability under specific reaction conditions and the ease of their removal without compromising the integrity of the final product, a concept known as orthogonality. peptide.comiris-biotech.de

For the α-amino group, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely employed protecting group in modern peptide synthesis and is highly applicable to the synthesis of this compound. peptide.comiris-biotech.de The Fmoc group is introduced by reacting the amino acid with Fmoc chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base. rsc.org It is valued for its stability under acidic and neutral conditions while being easily cleaved by a weak base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). iris-biotech.de This base-lability makes the Fmoc group orthogonal to many acid-labile protecting groups used for carboxylic acids or side chains. peptide.com

The protection of the carboxylic acid functionality is commonly achieved by converting it into an ester. ug.edu.pl The choice of ester depends on the desired cleavage conditions.

Methyl or Ethyl Esters: These simple esters are stable under a wide range of conditions but typically require harsh saponification (hydrolysis with a strong base) for removal, which could potentially lead to racemization.

Benzyl (Bn) Esters: Benzyl esters offer a significant advantage as they can be removed under mild, neutral conditions through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). ug.edu.pl This method is compatible with the Fmoc group.

tert-Butyl (tBu) Esters: These esters are stable to bases but are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de The use of a tBu ester for the carboxyl group in conjunction with an Fmoc group for the amine is a common orthogonal strategy in solid-phase peptide synthesis. iris-biotech.de

The selection of a specific protecting group strategy is a critical step in the synthetic design, ensuring high yields and the preservation of the desired stereochemistry at the α-carbon.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonality Example |

|---|---|---|---|---|---|

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid, cleaved by base. |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenation (H₂, Pd/C) | Stable to base, cleaved by hydrogenolysis. |

| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene, acid catalyst | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base, cleaved by acid. |

Purification and Enantiomeric Purity Assessment of Synthesized this compound

Following the stereoselective synthesis of this compound, rigorous purification and accurate assessment of its enantiomeric purity are essential to ensure the final product meets the required specifications for research or further use.

Purification: The crude synthetic product typically contains the desired amino acid along with unreacted starting materials, reagents, and by-products. The primary method for purification is chromatography.

Column Chromatography: Silica gel column chromatography is frequently used to separate the protected amino acid derivative from impurities based on differences in polarity. A suitable solvent system (eluent) is chosen to allow for the effective separation of the components.

Recrystallization: If the synthesized compound is a stable crystalline solid, recrystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related compounds, preparative HPLC is often the method of choice. This technique offers higher resolution than standard column chromatography.

Enantiomeric Purity Assessment: Determining the enantiomeric excess (e.e.) is critical to confirm the success of the stereoselective synthesis. Several analytical techniques are employed for this purpose. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. sigmaaldrich.comyakhak.org The synthesized amino acid, often after derivatization with a UV-active group like Fmoc, is passed through an HPLC column containing a chiral stationary phase (CSP). phenomenex.com The two enantiomers interact differently with the CSP, leading to different retention times, allowing for their separation and quantification. sigmaaldrich.comresearchgate.net The enantiomeric excess can be calculated from the relative peak areas in the chromatogram.

Chiral Gas Chromatography (GC): For volatile derivatives of the amino acid, chiral GC is another powerful technique. researchgate.net The amino acid is first converted into a volatile derivative (e.g., an ester) and then analyzed on a GC column with a chiral stationary phase. cat-online.com Similar to chiral HPLC, the enantiomers are separated based on their differential interaction with the stationary phase. researchgate.netcat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The enantiomeric purity can also be determined using NMR spectroscopy through the use of chiral resolving agents or chiral solvating agents. nih.govacs.org These agents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum (typically ¹H or ¹⁹F NMR). rsc.org The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.

| Enantiomer | Retention Time (minutes) | Peak Area | Percentage (%) |

|---|---|---|---|

| (S)-enantiomer | 12.45 | 5,230 | 1.5 |

| (R)-enantiomer | 15.82 | 343,450 | 98.5 |

Incorporation of R 2 Amino 2 Methylhept 6 Enoic Acid into Peptidic Structures

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SolPS) offers an alternative that can be advantageous in certain scenarios, such as large-scale production or for segments prone to aggregation on resin. mdpi.compeptide.com In SolPS, coupling and deprotection reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. beilstein-journals.orgpeptide.com

The incorporation of (R)-2-amino-2-methylhept-6-enoic acid in solution follows the same chemical principles as in SPPS, with the primary challenge being the sterically hindered coupling. However, SolPS allows for easier monitoring of the reaction progress by techniques like TLC or HPLC, ensuring the difficult coupling step has gone to completion before proceeding. A wider range of solvents and reaction conditions can also be explored. mdpi.com

A significant drawback of traditional SolPS is the need for tedious chromatographic purification after each step. nih.gov Modern variations, such as Group-Assisted Purification (GAP) peptide synthesis, have been developed to streamline this process. The GAP strategy involves attaching a lipophilic auxiliary group to the C-terminus, allowing for the purification of the peptide product by simple extraction and washing, thereby avoiding chromatography. nih.gov Such a strategy could be adapted for the synthesis of peptides containing this compound.

Chemoselective Ligation Strategies for Incorporating this compound

Chemoselective ligation refers to the reaction of two mutually and uniquely reactive functional groups on unprotected peptide fragments to form a larger polypeptide. acs.orgsemanticscholar.org These techniques are essential for the synthesis of proteins and large, complex peptides. The terminal alkene in the side chain of this compound serves as a versatile chemical handle for such strategies, typically after the peptide backbone has been synthesized.

While the amino acid itself does not directly participate in the most common ligation reaction, Native Chemical Ligation (NCL)—which requires an N-terminal cysteine—its alkene side chain can be leveraged in other powerful ligation or modification reactions: nih.govsquarespace.com

Olefin Metathesis: This Nobel prize-winning reaction uses ruthenium-based catalysts to form new carbon-carbon double bonds. A peptide containing this compound can be reacted with another peptide bearing a terminal alkene to achieve a side-chain-to-side-chain linkage, forming a cyclic peptide. Alternatively, it can be used for "stitching" two peptide fragments together if they are appropriately functionalized.

Thiol-Ene Reaction: The alkene can undergo a radical-mediated "click" reaction with a thiol-containing molecule or peptide in the presence of a photoinitiator. This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to most biological functional groups, making it ideal for bioconjugation.

Functional Group Transformation: The terminal alkene can be chemically transformed into other functional groups to enable different ligation chemistries. For example:

Oxidative cleavage (e.g., ozonolysis) can convert the alkene into an aldehyde, which can then be used in oxime or hydrazone ligations.

Hydroboration-oxidation can transform the alkene into a primary alcohol, which can be further functionalized.

Epoxidation followed by ring-opening can introduce various functionalities.

These strategies significantly expand the utility of this compound beyond being a simple structural component, turning it into a key residue for constructing complex peptide architectures and bioconjugates.

Conformational Impact of R 2 Amino 2 Methylhept 6 Enoic Acid Within Peptides and Proteins

Influence of Alpha-Methylation on Peptide Backbone Conformation

The substitution of the α-hydrogen with a methyl group fundamentally alters the conformational landscape of the amino acid residue, leading to pronounced effects on the secondary structure of the resulting peptide.

The presence of a second substituent on the α-carbon, in this case, a methyl group, makes (R)-2-amino-2-methylhept-6-enoic acid an α,α-disubstituted amino acid. Such residues are recognized as potent inducers of helical conformations in peptides. nih.gov The replacement of the α-hydrogen with an alkyl group restricts the conformational freedom of the peptide backbone, favoring the formation of secondary structures like α-helices and 3(10)-helices. nih.gov This structural change limits the accessible conformations and promotes the formation of intramolecular hydrogen bonds that are characteristic of helical structures. nih.gov

The helix-inducing property of α-methylated amino acids is a well-established principle in peptide design. nih.gov For instance, the incorporation of various α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to significantly increase their α-helical content, which is crucial for their biological function. nih.gov The steric hindrance introduced by the additional methyl group prevents the peptide from adopting more extended conformations, thereby stabilizing a folded, helical state. nih.gov

The conformational flexibility of a peptide chain is largely defined by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the backbone. msu.edu For a standard amino acid, a wide range of these angles is permissible. However, for an α,α-disubstituted amino acid like this compound, the presence of the geminal methyl group severely restricts the allowed φ and ψ angles. nih.gov This steric limitation effectively confines the residue to the helical regions of the Ramachandran plot, making the formation of an α-helix or 3(10)-helix highly favorable. nih.gov

Furthermore, the stereochemistry at the chiral α-carbon plays a critical role in determining the directionality, or screw sense, of the induced helix. nih.gov While peptides composed of achiral α,α-disubstituted amino acids can form both right-handed (P) and left-handed (M) helices, the incorporation of a chiral center, such as the (R)-configuration in the target molecule, can exclusively favor one screw direction over the other. nih.gov The specific chiral environment at the α-carbon is a key factor in controlling the helical-screw direction of the peptide. nih.gov

| Property | Effect of α-Methylation | Structural Rationale |

|---|---|---|

| Backbone Conformation | Favors helical structures (α-helix, 3(10)-helix) | Steric hindrance restricts φ and ψ angles to helical regions. nih.gov |

| Conformational Freedom | Significantly restricted | Presence of a geminal methyl group limits bond rotation. nih.govnih.gov |

| Helix Stability | Increased | Promotes intramolecular hydrogen bonding characteristic of helices. nih.gov |

| Helical Screw Sense | Controlled by α-carbon chirality (R/S) | The chiral environment dictates the preference for a right- or left-handed helix. nih.gov |

Role of the Hept-6-enoic Acid Side Chain in Peptide Conformation

Beyond the influence of α-methylation, the hept-6-enoic acid side chain, with its terminal alkene, provides a specific chemical functionality that is strategically employed to enforce a desired conformation. This is primarily achieved through a technique known as peptide stapling.

Peptide stapling is a strategy used to constrain a peptide into a specific secondary structure, typically an α-helix, by introducing a covalent cross-link between amino acid side chains. nih.gov Amino acids like this compound, which contain α-methylation and an olefin-terminated side chain, are custom-designed for this purpose. explorationpub.com

The process involves synthesizing a peptide with two such non-canonical amino acids placed at specific positions, for example, at positions i and i+4 or i and i+7 within the sequence. nih.gov The terminal alkene groups of their side chains are then covalently linked using a ring-closing metathesis (RCM) reaction. explorationpub.com This forms an all-hydrocarbon "staple" that locks the peptide into a stable α-helical conformation, even in aqueous solutions where short peptides would typically be unstructured. nih.govnih.gov The (S)-enantiomer with a five-carbon alkenyl side chain is commonly used for creating a staple across one helical turn (i, i+4), while the (R)-enantiomer with a longer eight-carbon chain is often paired with it to span two turns (i, i+7). nih.gov The use of this compound and its analogs is therefore a deliberate design choice to introduce a conformational brace, enhancing helical stability far beyond what α-methylation alone can achieve. nih.govnih.gov

Spectroscopic Elucidation of Peptide Conformation

The conformational effects induced by this compound are experimentally verified and quantified using advanced spectroscopic techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. americanpeptidesociety.org Different secondary structures exhibit distinct CD spectra. vlabs.ac.in

An α-helical conformation, which is promoted by α-methylated amino acids, gives a characteristic CD spectrum with two negative minima around 222 nm and 208 nm, and a strong positive maximum around 192 nm. units.it In contrast, a β-sheet shows a negative band near 217 nm and a positive one around 195 nm, while a random coil structure presents a strong negative band below 200 nm. units.it The intensity of the signal at 222 nm is particularly indicative of α-helicity and is commonly used to estimate the percentage of helical content in a peptide. americanpeptidesociety.org Therefore, CD spectroscopy is an essential tool to confirm and quantify the helix-inducing effect of incorporating residues like this compound. units.it

| Secondary Structure | Positive Maximum (nm) | Negative Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208 and ~222 |

| β-Sheet | ~195-197 | ~217-218 |

| Random Coil | - | Below 200 |

Data sourced from Moodle@Units. units.it

A suite of two-dimensional NMR experiments (e.g., COSY, TOCSY, and NOESY) is used to assign the chemical shifts of all protons in the peptide. The Nuclear Overhauser Effect (NOE), observed in NOESY spectra, is particularly crucial as it provides information about through-space distances between protons that are close to each other (typically <5 Å), regardless of their position in the primary sequence. The pattern of observed NOEs—such as strong sequential NH-NH signals or medium-range N-N(i, i+2) and CαH-NH(i, i+3) signals—serves as unambiguous evidence for a helical conformation. nih.gov This detailed structural data allows for the precise characterization of the helix induced by this compound and the staple it may form.

Computational Modeling and Simulation of Modified Peptide Structures

The presence of the α-methyl group in this compound significantly constrains the allowable backbone dihedral angles (phi, φ, and psi, ψ), a characteristic feature of α,α-disubstituted amino acids. nih.govjst.go.jp This steric hindrance drastically reduces the conformational flexibility of the peptide backbone in the vicinity of the substitution. nih.gov Computational methods are crucial for exploring the limited but well-defined conformational space that these residues can occupy.

Prediction of Secondary Structure Elements with Unnatural Amino Acids

The prediction of secondary structure elements (e.g., helices, sheets, turns) in peptides containing unnatural amino acids is a fundamental step in understanding their conformational impact. For α,α-disubstituted amino acids like this compound, the conformational constraints imposed by the quaternary α-carbon are a dominant factor in determining local secondary structure.

Research on peptides containing various chiral α-methylated amino acids has shown a strong propensity for these residues to induce helical structures, most commonly the 3(10)-helix. researchgate.netnih.gov The 3(10)-helix is a tighter helix than the classic α-helix, with three residues per turn and hydrogen bonds between residue i and residue i+3. The chirality at the α-carbon of the unnatural amino acid can further dictate the preferred screw sense (right-handed 'P' or left-handed 'M') of the resulting helix. researchgate.net

Computational energy calculations and analysis of known structures of peptides containing similar α-methylated residues allow for the prediction of preferred dihedral angles. For this compound, the φ and ψ angles are expected to be restricted to the helical regions of the Ramachandran plot. The specific preferred angles can be estimated by analogy to other α-methylated amino acids.

| Structural Feature | Predicted Conformational Preference | Basis for Prediction |

| Backbone Dihedral Angles (φ, ψ) | Restricted to helical regions (e.g., φ ≈ ±60°, ψ ≈ ±30°) | Steric hindrance from the α-methyl group, analogous to other α,α-disubstituted amino acids. nih.gov |

| Preferred Secondary Structure | High propensity to induce or stabilize 3(10)-helical structures. | Extensive studies on peptides with chiral α-methylated amino acids show a preference for 3(10)-helices. nih.govresearchgate.net |

| Helical Screw Sense | The (R)-chirality is expected to influence a preferential screw sense (P or M). | The chirality of the Cα center has been shown to direct the helicity of peptides. nih.gov |

| Side Chain Conformation (χ angles) | Flexible, allowing for potential interactions with other parts of the peptide or binding partners. | The hept-6-enoic acid side chain is relatively unbranched and flexible. |

Modern computational tools, some built upon deep learning frameworks like AlphaFold, are being adapted to better predict the structures of peptides containing unnatural residues. oup.comnih.govthemoonlight.io These methods, such as HighFold2 and HighFold3, extend the modeling capabilities to non-canonical amino acids by parameterizing them for energy minimization and structural relaxation, thereby improving prediction accuracy for these modified peptides. oup.comnih.gov

Molecular Dynamics Simulations and Conformational Ensemble Analysis of Peptides Containing this compound

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic nature and conformational landscape of peptides in a simulated physiological environment. uow.edu.aumanchester.ac.uk For a peptide containing this compound, MD simulations can provide detailed information on the stability of predicted secondary structures, the full range of accessible conformations (the conformational ensemble), and the specific intramolecular and intermolecular interactions that govern the peptide's behavior.

The first step in performing an MD simulation of a modified peptide is the development of accurate force field parameters for the unnatural residue. byu.edu This involves determining the partial atomic charges, bond lengths, bond angles, and dihedral angle potentials that accurately describe the energetics of the this compound residue. Once parameterized, the peptide is placed in a simulation box with explicit solvent (typically water) and ions to mimic physiological conditions. The simulation then numerically solves Newton's equations of motion for every atom in the system over a set period, generating a trajectory of atomic positions and velocities over time. nih.gov

Analysis of the MD trajectory provides a wealth of information. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the peptide over time relative to a starting conformation.

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the peptide on a per-residue basis.

Secondary Structure Analysis: Algorithms like DSSP (Define Secondary Structure of Proteins) are used to monitor the formation, stability, and transitions of secondary structure elements throughout the simulation.

Hydrogen Bond Analysis: To quantify the stability of key intramolecular hydrogen bonds that define secondary structures.

Cluster Analysis: To group similar conformations from the trajectory, identifying the most populated conformational states in the ensemble. nih.gov

The results from such simulations can be summarized to provide a comprehensive picture of the conformational preferences of the peptide.

| Simulation Parameter | Example Finding from a Hypothetical MD Simulation | Interpretation |

| Simulation Time | 500 ns | Allows for sufficient sampling of conformational space. |

| Secondary Structure Content (Residue containing the Uaa) | 75% 3(10)-helix, 15% α-helix, 10% turn/unstructured | The residue strongly induces and maintains a helical conformation, primarily a 3(10)-helix. |

| Average Intramolecular H-bonds | 3.5 | Indicates a stable, folded structure with consistent hydrogen bonding patterns typical of a helical peptide. |

| Radius of Gyration (Rg) | 8.2 ± 0.5 Å | Suggests the peptide adopts a relatively compact and stable globular fold. |

| Number of Major Conformational Clusters | 2 | The peptide primarily exists in two dominant, structurally similar conformational states. |

These simulations can reveal not only the local effect of the this compound on the peptide backbone but also how its long, hydrophobic, and unsaturated side chain might interact with other residues or orient itself with respect to the solvent. uow.edu.au This provides a complete, dynamic picture of the peptide's structural behavior, which is essential for rational drug design and the development of novel biomaterials.

Applications of R 2 Amino 2 Methylhept 6 Enoic Acid in Chemical Biology and Protein Engineering

Design and Synthesis of Hydrocarbon-Stapled Peptides

Hydrocarbon stapling is a strategy to constrain a peptide in a specific secondary structure, most commonly an α-helix, by introducing a covalent cross-link between the side chains of two amino acid residues. This conformational restriction can lead to increased metabolic stability, enhanced cell permeability, and improved binding affinity to target proteins.

Ring-Closing Metathesis (RCM) for Peptide Macrocyclization

(R)-2-amino-2-methylhept-6-enoic acid, along with a partner α,α-disubstituted amino acid containing an olefinic side chain, is incorporated into a peptide sequence at defined positions (e.g., i and i+4 or i and i+7) during solid-phase peptide synthesis. The terminal alkenes on the side chains of these unnatural amino acids serve as handles for macrocyclization via Ring-Closing Metathesis (RCM).

RCM is a powerful and widely used chemical reaction in the synthesis of cyclic compounds. In the context of stapled peptides, a ruthenium-based catalyst, such as a Grubbs catalyst, is employed to facilitate the formation of a new carbon-carbon double bond between the two alkene-bearing side chains, thus creating an all-hydrocarbon staple. The reaction is typically performed while the peptide is still attached to the solid support, which can simplify purification. The formation of volatile ethylene (B1197577) as a byproduct helps to drive the reaction to completion. The resulting macrocyclic peptide is then cleaved from the resin and purified.

The stereochemistry of the α-carbon of the amino acid can influence the efficiency of the RCM reaction and the geometry of the resulting staple. While the (S)-enantiomer, (S)-2-amino-2-methylhept-6-enoic acid (often referred to as S5), is commonly used for creating staples between residues at positions i and i+4, the (R)-enantiomer can be paired with other olefinic amino acids to generate staples with different geometries and lengths, such as the i, i+7 staple often formed with (R)-2-amino-2-methyldec-9-enoic acid.

Table 1: Representative Data on the Effect of Stapling on Peptide Helicity

| Peptide Sequence | Staple Type | % Helicity (Unstapled) | % Helicity (Stapled) |

| BID BH3 | i, i+7 | ~15% | >85% |

| p53 | i, i+4 | <10% | ~70% |

| HIV-1 CA | i, i+4 | ~20% | >90% |

Stabilization of Protein Secondary Structures and Mimetic Peptide Design

The primary goal of incorporating this compound to form a hydrocarbon staple is to stabilize the α-helical conformation of a peptide. In an aqueous environment, short peptides often exist as a random coil. The covalent linkage provided by the staple reduces the entropic penalty of folding into a helical structure, thereby increasing the helicity of the peptide. This pre-organization of the peptide into its bioactive conformation can significantly enhance its binding affinity for its target protein by mimicking the structure of a full-length protein at the binding interface.

The α-methyl group on this compound further contributes to helix stabilization. This modification restricts the rotation around the peptide backbone, favoring the dihedral angles (φ, ψ) associated with an α-helix. The stabilized α-helices (SAH) generated using this approach have proven effective in targeting intracellular protein-protein interactions that were previously considered "undruggable."

Functionalizing Peptides for Molecular and Cellular Research Probes

The terminal alkene in the side chain of this compound is a versatile chemical handle that can be used for the site-specific functionalization of peptides. This allows for the attachment of various molecular probes, such as fluorophores, biotin, or small molecule drugs, enabling the study of peptide localization, trafficking, and interaction partners.

Strategies for Bioorthogonal Labeling of Peptides

Bioorthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biological processes. The alkene functionality of this compound can participate in several bioorthogonal reactions. One such reaction is the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and the strained alkene. While the terminal alkene of this amino acid is not strained, it can potentially be modified post-synthetically or participate in other alkene-based bioorthogonal ligations.

Another strategy involves photo-click chemistry, where the alkene can react with a tetrazole under UV irradiation to form a stable cycloadduct. This allows for spatiotemporal control over the labeling of the peptide. The ability to attach probes in a bioorthogonal manner is crucial for accurately studying the behavior of peptides in complex biological environments.

Site-Specific Protein Modification using Alkene Functionality

Beyond the context of RCM, the alkene side chain of this compound, when incorporated into a peptide or protein, provides a unique site for chemical modification. Thiol-ene "click" chemistry, for example, allows for the covalent attachment of thiol-containing molecules to the alkene in the presence of a radical initiator or under UV light. This method is highly efficient and can be performed under mild, aqueous conditions, making it suitable for modifying biomolecules.

This site-specific modification enables the creation of peptide-drug conjugates, where a therapeutic agent is attached to a cell-penetrating or tumor-targeting peptide. It also allows for the surface immobilization of peptides onto biomaterials through the alkene handle, which is useful for tissue engineering and the development of biosensors.

Expanding the Genetic Code for Advanced Protein Engineering

Expanding the genetic code involves the site-specific incorporation of non-proteinogenic amino acids into proteins during ribosomal translation. This powerful technique requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the endogenous cellular machinery.

The structure of this compound makes it a potential candidate for genetic code expansion. If an orthogonal synthetase/tRNA pair could be evolved to recognize this amino acid, it would allow for its precise installation at any desired position within a protein sequence in living cells. This would open up new avenues for protein engineering.

The incorporation of this amino acid would introduce an alkene handle into a protein, which could then be used for the applications described above, such as bioorthogonal labeling and site-specific modification, but with the precision afforded by genetic encoding. This would enable the creation of proteins with novel functions, such as enhanced catalytic activity, altered substrate specificity, or the ability to be controlled by light or other external stimuli. While the genetic incorporation of various unnatural amino acids with alkene functionalities has been achieved, the specific use of this compound in this context remains an area for future exploration.

Development and Application of Genetic Code Expansion Technologies with Non-Canonical Amino Acids

Genetic code expansion enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, providing a powerful tool for protein engineering and functional studies. This technology relies on engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a unique codon, typically a nonsense codon like UAG, and insert the desired ncAA during translation. While a wide variety of ncAAs have been incorporated into proteins in both prokaryotic and eukaryotic organisms, specific research detailing the successful incorporation of this compound using genetic code expansion technologies is not available in the current scientific literature.

Computational Design of Novel Protein Functions and Catalytic Sites Incorporating Unnatural Amino Acids

Computational protein design has emerged as a valuable approach for creating proteins with novel functions and catalytic activities. The inclusion of unnatural amino acids in these designs can vastly expand the chemical space accessible to proteins, allowing for the design of functionalities not achievable with the standard 20 amino acids. However, at present, there are no specific studies or reports in the scientific literature that describe the computational design of novel protein functions or catalytic sites that incorporate this compound.

Development of Peptidomimetics for Modulating Biomolecular Interactions

The development of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a significant area of research in medicinal chemistry. Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor stability and low cell permeability. This compound, as an α,α-disubstituted amino acid containing a terminal alkene, is a valuable building block in the synthesis of a specific class of peptidomimetics known as "stapled peptides."

Peptide stapling is a strategy used to constrain a peptide in a specific secondary structure, often an α-helix, by introducing a covalent cross-link between two amino acid side chains. cam.ac.uk This conformational stabilization can lead to enhanced biological activity, increased resistance to proteolytic degradation, and improved cell permeability. The terminal alkene in the side chain of this compound is particularly suited for a stapling technique called ring-closing metathesis (RCM).

In this approach, two molecules of an α,α-disubstituted amino acid with terminal alkenes, such as this compound, are incorporated into a peptide sequence at specific positions (e.g., i and i+4 or i and i+7). The peptide is then treated with a ruthenium-based catalyst, which facilitates the formation of a new carbon-carbon double bond between the two alkene-containing side chains, creating a hydrocarbon "staple."

The α,α-disubstitution, in this case, the presence of a methyl group at the α-carbon, plays a crucial role in pre-organizing the peptide into a helical conformation due to steric hindrance, which can favor the RCM reaction and further stabilize the resulting stapled peptide. cam.ac.uk This modification is a key strategy for designing peptidomimetics that can effectively modulate biomolecular interactions, such as protein-protein interactions (PPIs), which are often mediated by α-helical domains. The incorporation of α-methylated amino acids can reduce the conformational variability of peptides, leading to a more favorable binding entropy upon interaction with their targets. enamine.net

| Feature of this compound | Role in Peptidomimetic Development |

| α,α-Disubstitution (α-methyl group) | Induces helical secondary structure; enhances proteolytic stability. cam.ac.ukenamine.net |

| Terminal Alkene Side Chain | Serves as a reactive handle for ring-closing metathesis (RCM) to form a hydrocarbon staple. cam.ac.uk |

| Constrained Conformation | Improves binding affinity to target proteins and enhances cell permeability. cam.ac.uk |

While the general class of α-methyl, α-alkenyl amino acids is utilized for peptide stapling, specific examples and detailed research findings on the use of this compound in the development of peptidomimetics for modulating biomolecular interactions are not extensively documented in publicly available literature. However, its structural features make it a prime candidate for such applications.

Advanced Analytical and Characterization Techniques for Peptides Containing R 2 Amino 2 Methylhept 6 Enoic Acid

Mass Spectrometry for Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, providing detailed information about molecular weight, sequence, and modifications. nih.govresearchgate.net For peptides incorporating (R)-2-amino-2-methylhept-6-enoic acid, high-resolution mass spectrometry and tandem mass spectrometry are particularly crucial.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is fundamental for confirming the successful incorporation of this compound into a peptide chain. biorxiv.orgnih.gov The precise mass-to-charge ratio (m/z) obtained from HRMS allows for the confident determination of the elemental composition of the peptide. biorxiv.org This is especially important when dealing with non-canonical amino acids, as it helps to distinguish the modified peptide from other potential isobaric species or side-products that may have formed during peptide synthesis.

The theoretical and experimentally determined masses of a peptide containing this compound can be compared to verify its identity. Modern HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the sub-ppm (parts-per-million) range, providing a high degree of confidence in the peptide's composition. nih.gov

Table 1: Theoretical vs. Experimental Mass Data for a Hypothetical Peptide Containing this compound

| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Experimental Monoisotopic Mass (Da) | Mass Error (ppm) |

| Ac-Gly-(R)-2-amino-2-methylhept-6-enoic acid-Ala-NH2 | 326.2260 | 326.2255 | -1.53 |

| Tyr-(R)-2-amino-2-methylhept-6-enoic acid-Leu-Gly | 491.3046 | 491.3051 | 1.02 |

This table presents hypothetical data for illustrative purposes.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence of a peptide. ethz.chcreative-proteomics.comnih.govunits.it In an MS/MS experiment, a specific peptide ion is isolated and then fragmented through collision-induced dissociation (CID) or other fragmentation methods. creative-proteomics.comunits.it The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.

The fragmentation pattern provides sequence-specific information. The presence of this compound within the peptide backbone will result in characteristic mass shifts in the b- and y-ion series, allowing for its precise localization within the sequence. The α-methyl group of this compound can influence fragmentation pathways, potentially leading to unique product ions that can further confirm its presence and position. Careful analysis of the MS/MS spectrum is essential to distinguish between isomeric amino acids and to confirm the connectivity of the peptide backbone. nih.gov

Table 2: Characteristic Fragment Ions in MS/MS of a Peptide Containing this compound

| Peptide Sequence | Parent Ion (m/z) | b-ions (m/z) | y-ions (m/z) |

| Gly-(R)-Mhe-Ala | 288.1896 [M+H]+ | b1: 58.0293, b2: 215.1342 | y1: 90.0555, y2: 231.1404 |

Mhe represents this compound. This table contains calculated theoretical values.

X-ray Crystallography for High-Resolution Structural Determination of Modified Peptides and Proteins

The process involves crystallizing the peptide of interest and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide can be determined. bibliotekanauki.pl High-resolution crystal structures can reveal the precise orientation of the α-methyl group and the unsaturated heptenyl side chain of this compound, and how these features impact the local and global structure of the peptide. This information is critical for understanding the structure-activity relationship of modified peptides and for the rational design of novel peptide-based therapeutics. nih.gov

Advanced Spectroscopic Methods for Mechanistic and Conformational Studies

In addition to mass spectrometry and X-ray crystallography, various advanced spectroscopic techniques are employed to study the conformational dynamics and mechanisms of action of peptides containing this compound in solution. researchgate.net These methods provide complementary information to the static picture obtained from crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. Multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton and carbon resonances and to derive distance and dihedral angle restraints that define the peptide's conformation. The presence of the α-methyl group in this compound can provide useful NMR probes for conformational analysis.

Circular Dichroism (CD) spectroscopy is used to study the secondary structure of peptides. The incorporation of this compound can induce or stabilize specific secondary structures, such as helices or turns, which can be monitored by CD spectroscopy. Changes in the CD spectrum upon ligand binding or environmental changes can provide insights into the peptide's conformational flexibility and binding properties.

Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the peptide backbone and side chains, offering insights into hydrogen bonding and local conformation. The terminal double bond in the heptenyl side chain of this compound has a characteristic vibrational frequency that can be a useful spectroscopic marker.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-amino-2-methylhept-6-enoic acid, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via asymmetric Strecker or Mannich reactions, leveraging chiral auxiliaries or catalysts to achieve the (R)-configuration. For example, enantioselective alkylation of glycine equivalents followed by olefin functionalization (e.g., hydroboration-oxidation) is a viable approach. Stereochemical purity (>98% ee) should be verified using chiral HPLC or polarimetry . Post-synthetic purification via recrystallization or chromatography is critical to remove diastereomeric byproducts .

Q. How can researchers characterize the molecular structure and confirm the (R)-configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For non-crystalline samples, vibrational circular dichroism (VCD) or nuclear Overhauser effect (NOE) NMR experiments can differentiate enantiomers. Advanced 2D NMR techniques (e.g., HSQC, COSY) resolve methyl and olefinic proton environments, while mass spectrometry (HRMS) confirms molecular weight .

Q. What analytical techniques are recommended for assessing purity and stability under varying conditions?

- Methodological Answer : Purity is quantified via reversed-phase HPLC with UV detection (λ = 210–220 nm for amino acids). Stability studies under thermal, oxidative, or hydrolytic conditions require kinetic monitoring using TLC, LC-MS, or NMR. Accelerated degradation studies (e.g., 40°C/75% RH) identify susceptible functional groups (e.g., the α,β-unsaturated ester in precursors) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its intermolecular interactions in crystal lattices or supramolecular assemblies?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) of hydrogen-bonding motifs in crystal structures reveals preferential N–H⋯O and O–H⋯N interactions. Molecular dynamics simulations (e.g., AMBER or GROMACS) predict aggregation behavior, while differential scanning calorimetry (DSC) identifies polymorphic transitions influenced by stereochemistry .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer : Systematic meta-analysis of literature data using tools like SciFinder or Reaxys identifies outliers. Experimental validation via potentiometric titration (for pKa) or shake-flask methods (for solubility) under standardized conditions (e.g., 25°C, 0.15 M ionic strength) minimizes variability. Statistical tools (e.g., Grubbs’ test) detect and exclude anomalous data .

Q. How can researchers design crystallization trials to optimize crystal quality for diffraction studies?

- Methodological Answer : High-throughput screening with 96-well plates tests diverse solvent systems (e.g., aqueous/organic mixtures). Additives like diethyl ether or hexane induce nucleation. Cryocrystallography (100 K) mitigates thermal motion artifacts. SHELXL refinement with TWIN/BASF commands handles twinning or disorder .

Q. What computational models predict the compound’s reactivity in enzymatic or catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like transamination. Docking studies (AutoDock Vina) simulate binding to enzymes (e.g., aminotransferases), with free energy perturbation (FEP) calculations quantifying enantioselectivity .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility across labs?

- Methodological Answer : Detailed logs must include reaction stoichiometry, solvent purity, temperature ramps, and quenching protocols. FAIR data principles (Findable, Accessible, Interoperable, Reusable) require depositing raw NMR/HPLC files in repositories like Zenodo or Figshare .

Q. What frameworks address ethical and technical challenges in sharing experimental data for this compound?

- Methodological Answer : Adopt the TRUST principles (Transparency, Responsibility, User focus, Sustainability, Technology) for data repositories. Use controlled vocabularies (e.g., ChEBI, PubChem) for metadata annotation. Encrypt sensitive data (e.g., unpublished synthetic routes) via blockchain-based platforms .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。